molecular formula C17H21ClO4S B14530466 4-Ethyl-2-phenyl-5,6,7,8-tetrahydro-2H-1-benzothiopyran-1-ium perchlorate CAS No. 62310-42-3

4-Ethyl-2-phenyl-5,6,7,8-tetrahydro-2H-1-benzothiopyran-1-ium perchlorate

Cat. No.: B14530466
CAS No.: 62310-42-3
M. Wt: 356.9 g/mol
InChI Key: VZRCEPFSBPDLKN-UHFFFAOYSA-N
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Description

4-Ethyl-2-phenyl-5,6,7,8-tetrahydro-2H-1-benzothiopyran-1-ium perchlorate is a heterocyclic compound that belongs to the class of benzothiopyrans. This compound is characterized by the presence of a sulfur atom in its ring structure, which imparts unique chemical properties. The perchlorate anion is often used in the formation of salts due to its stability and solubility in various solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-phenyl-5,6,7,8-tetrahydro-2H-1-benzothiopyran-1-ium perchlorate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylthiol with ethyl cyclohexanone in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzothiopyran ring. The final step involves the addition of perchloric acid to form the perchlorate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which are critical for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-phenyl-5,6,7,8-tetrahydro-2H-1-benzothiopyran-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiopyran ring.

Scientific Research Applications

4-Ethyl-2-phenyl-5,6,7,8-tetrahydro-2H-1-benzothiopyran-1-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly those involving sulfur-containing compounds.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-Ethyl-2-phenyl-5,6,7,8-tetrahydro-2H-1-benzothiopyran-1-ium perchlorate exerts its effects involves interactions with various molecular targets. The sulfur atom in the benzothiopyran ring can form bonds with metal ions or other electrophilic species, influencing the compound’s reactivity. Additionally, the perchlorate anion can participate in ionic interactions, affecting the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5,6,7-tetrahydro-1H-indole: Similar in structure but lacks the sulfur atom.

    4-Ethyl-2-phenyl-5,6,7,8-tetrahydro-4H-thiochromene: Similar structure but different functional groups.

    1-Naphthalenamine, 5,6,7,8-tetrahydro-: Similar ring structure but different substituents.

Uniqueness

The presence of the sulfur atom in 4-Ethyl-2-phenyl-5,6,7,8-tetrahydro-2H-1-benzothiopyran-1-ium perchlorate imparts unique chemical properties, such as increased reactivity towards electrophiles and the ability to form stable complexes with metal ions. These properties make it distinct from other similar compounds and useful in various scientific and industrial applications.

Properties

CAS No.

62310-42-3

Molecular Formula

C17H21ClO4S

Molecular Weight

356.9 g/mol

IUPAC Name

4-ethyl-2-phenyl-5,6,7,8-tetrahydro-2H-thiochromen-1-ium;perchlorate

InChI

InChI=1S/C17H20S.ClHO4/c1-2-13-12-17(14-8-4-3-5-9-14)18-16-11-7-6-10-15(13)16;2-1(3,4)5/h3-5,8-9,12,17H,2,6-7,10-11H2,1H3;(H,2,3,4,5)

InChI Key

VZRCEPFSBPDLKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC([SH+]C2=C1CCCC2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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